1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC10650900
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N4O2S |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C15H18N4O2S/c16-14(21)10-5-7-19(8-6-10)9-13(20)18-15-17-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H2,16,21)(H,17,18,20) |
| Standard InChI Key | OKNUKEWTKGVIJX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)N)CC(=O)NC2=NC3=CC=CC=C3S2 |
| Canonical SMILES | C1CN(CCC1C(=O)N)CC(=O)NC2=NC3=CC=CC=C3S2 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
The molecule integrates a benzo[d]thiazole ring linked via an amide bond to a piperidine-4-carboxamide moiety. The benzo[d]thiazole component, a bicyclic aromatic system containing sulfur and nitrogen, contributes to electron-rich regions that facilitate interactions with biological targets. The piperidine ring, a six-membered aliphatic amine, enhances solubility and conformational flexibility, critical for pharmacokinetic optimization.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-4-carboxamide |
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| Canonical SMILES | C1CN(CCC1C(=O)N)CC(=O)NC2=NC3=CC=CC=C3S2 |
| Topological Polar Surface Area (TPSA) | 104.65 Ų |
| LogP (AlogP) | 6.68 |
The compound’s Topological Polar Surface Area (TPSA) of 104.65 Ų suggests moderate membrane permeability, while its LogP of 6.68 indicates lipophilicity, favoring blood-brain barrier penetration .
Synthetic Methodology
General Synthetic Pathway
Synthesis typically involves sequential amide coupling between benzo[d]thiazol-2-amine and a functionalized piperidine precursor. A plausible route begins with the activation of the carboxylic acid group in piperidine-4-carboxylic acid using carbodiimide reagents, followed by reaction with 2-amino-benzo[d]thiazole to form the central amide bond. Subsequent alkylation or acylation steps introduce the oxoethyl spacer.
Optimization Challenges
Key challenges include minimizing racemization at the piperidine stereocenter and ensuring regioselectivity during amide formation. Recent advances in microwave-assisted synthesis have improved yields to >75% while reducing reaction times.
Pharmacological Activities
Table 2: Biological Activity Profile
| Target | Assay Type | Activity () | Cell Line |
|---|---|---|---|
| BCL2-Like/BAX | Time-Resolved FRET | 7.92 | HeLa |
| Cytochrome P450 3A4 | Fluorometric | 6.41 | HepG2 |
Antimicrobial Efficacy
Preliminary evaluations against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MIC) of 8 μg/mL and 16 μg/mL, respectively. The mechanism likely involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.
Molecular Docking and Mechanism of Action
Target Engagement
Docking simulations using AutoDock Vina reveal high-affinity binding () to the ATP-binding pocket of heat shock protein 90 (HSP90). The benzo[d]thiazole ring participates in π-π stacking with Phe138, while the piperidine carboxamide forms hydrogen bonds with Asp93.
Table 3: Docking Scores for Selected Targets
| Target | Binding Affinity (, kcal/mol) | Key Interactions |
|---|---|---|
| HSP90 | -9.2 | π-π (Phe138), H-bond (Asp93) |
| BCL-2 | -8.7 | H-bond (Asp108), hydrophobic |
Comparative Analysis with Structural Analogs
Analog 1522: A Case Study
Compound 1522 (IUPAC: 2-[1-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-2H-quinolin-7-yl]-5-phenoxy-1,3-thiazole-4-carboxylic acid), while sharing the benzo[d]thiazole motif, demonstrates reduced BCL-2 affinity () compared to the subject compound . This disparity underscores the critical role of the piperidine carboxamide in enhancing target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume